
Imidapril
Vue d'ensemble
Description
Imidapril is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used primarily for managing essential hypertension. Pharmacokinetic studies indicate a bioavailability of ~70%, with a half-life of ~8–10 hours, supporting once-daily dosing . This compound is metabolized to its active diacid metabolite, imidaprilat, which exhibits prolonged ACE inhibition .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles : La synthèse du chlorhydrate d'imidapril implique la réaction d'esters de 4(S)-1-méthyl-2-oxoimidazolidine-4-carboxylate avec le (S)-éthyl-2-[(S)-4-méthyl-2,5-dioxooxazolidin-3-yl]-4-phénylbutanoate, suivie d'une hydrolyse avec un chlorhydrate alcoolique . Une autre méthode implique le mélange de chlorhydrate d'this compound avec du polyéthylène glycol et du lactose, suivi de l'ajout de stéarate de magnésium, puis le tabletage du mélange .
Méthodes de production industrielle : La production industrielle du chlorhydrate d'this compound implique généralement des techniques de compression directe, utilisant le polyéthylène glycol comme agent liant, le lactose comme charge et le stéarate de magnésium comme lubrifiant. Cette méthode garantit la production de comprimés ayant une qualité stable et des propriétés de libération rapide .
Analyse Des Réactions Chimiques
Types de réactions : L'imidapril subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et la réduction. Dans des conditions hydrolytiques, le chlorhydrate d'this compound suit une cinétique de dégradation du premier ordre .
Réactifs et conditions courantes :
Hydrolyse : Hydrolyse catalysée par un acide ou une base utilisant de l'acide chlorhydrique ou de l'hydroxyde de sodium.
Oxydation : Agents oxydants tels que le peroxyde d'hydrogène.
Réduction : Agents réducteurs comme le borohydrure de sodium.
Principaux produits formés : Le principal produit formé par l'hydrolyse de l'this compound est son métabolite actif, l'imidaprilat .
4. Applications de la recherche scientifique
L'this compound a un large éventail d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
Chimie : Utilisé comme composé modèle pour étudier les inhibiteurs de l'ECA et leurs interactions.
Biologie : Étudié pour ses effets sur diverses voies biologiques, notamment le système rénine-angiotensine-aldostérone.
Industrie : Utilisé dans le développement de formulations pharmaceutiques et d'études de bioéquivalence.
5. Mécanisme d'action
L'this compound exerce ses effets en inhibant l'enzyme de conversion de l'angiotensine, ce qui empêche la conversion de l'angiotensine I en angiotensine II. Cela entraîne une diminution des effets vasoconstricteurs et une réduction de la sécrétion d'aldostérone, entraînant une baisse de la pression artérielle et une réduction de la résistance périphérique . Le métabolite actif, l'imidaprilat, est responsable de ces effets pharmacologiques .
Applications De Recherche Scientifique
Imidapril has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying ACE inhibitors and their interactions.
Biology: Investigated for its effects on various biological pathways, including the renin-angiotensin-aldosterone system.
Industry: Utilized in the development of pharmaceutical formulations and bioequivalence studies.
Mécanisme D'action
Imidapril exerts its effects by inhibiting the angiotensin-converting enzyme, which prevents the conversion of angiotensin I to angiotensin II. This leads to a decrease in vasoconstrictor effects and a reduction in aldosterone secretion, resulting in lower blood pressure and reduced peripheral resistance . The active metabolite, imidaprilat, is responsible for these pharmacological effects .
Comparaison Avec Des Composés Similaires
Comparative Efficacy with Similar ACE Inhibitors
Imidapril vs. Captopril
A double-blind study comparing this compound (10–20 mg/day) and captopril (25–50 mg/day) demonstrated equivalent blood pressure (BP) reduction in hypertensive patients. However, this compound showed a lower incidence of cough (4% vs. 12%) and hypotension, attributed to its tissue-selective ACE inhibition .
This compound vs. Enalapril
In a randomized trial, this compound (5–20 mg/day) and enalapril (5–40 mg/day) achieved similar BP control. Notably, this compound required lower doses for equivalent efficacy, suggesting superior potency.
Table 1: Efficacy in BP Reduction (Systolic/Diastolic, mmHg)
Pharmacokinetic and Pharmacodynamic Comparisons
Table 2: Pharmacokinetic Parameters
Parameter | This compound | Enalapril | Lisinopril |
---|---|---|---|
Bioavailability | ~70% | 60–70% | 25–50% |
Half-life (hr) | 8–10 | 11 | 12–30 |
Active Metabolite | Imidaprilat | Enalaprilat | None (prodrug) |
Protein Binding | 85–90% | 50–60% | <10% |
Excretion | Renal (60%) | Renal (90%) | Renal (70%) |
Sources: Br J Clin Pharmacol , Drugs 2007 Review
This compound’s tissue selectivity may reduce off-target effects, such as dry cough, compared to enalapril and lisinopril . Its slower dissociation from ACE contributes to sustained BP control .
Table 3: Adverse Event Incidence
Adverse Effect | This compound (%) | Enalapril (%) | Captopril (%) |
---|---|---|---|
Dry Cough | 4 | 15 | 12 |
Hyperkalemia | 2 | 3 | 3 |
Hypotension | 3 | 5 | 6 |
Renal Impairment | 1 | 2 | 2 |
Sources: Curr Ther Res , Drugs 2007 Review
This compound’s favorable tolerability profile is linked to its reduced bradykinin accumulation, minimizing cough risk . Hypersensitivity reactions are rare (<1%) compared to sulfhydryl-containing ACE inhibitors like captopril .
Organ Protection and Special Populations
This compound significantly reduces left ventricular mass index (LVMI) in hypertensive patients with left ventricular hypertrophy (LVH), outperforming amlodipine (LVMI reduction: 13 vs. 0 m², p<0.01) .
Activité Biologique
Imidapril is an angiotensin-converting enzyme (ACE) inhibitor primarily used in the management of hypertension and heart failure. Its biological activity encompasses various mechanisms through which it exerts its therapeutic effects, including modulation of blood pressure, enhancement of insulin sensitivity, and influence on fibrinolysis. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
This compound works by inhibiting the ACE enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By blocking ACE, this compound reduces the conversion of angiotensin I to angiotensin II, leading to vasodilation and decreased blood pressure. Additionally, this compound enhances bradykinin levels, contributing to its vasodilatory effects.
Blood Pressure Reduction
A comparative study demonstrated that this compound (5–10 mg once daily) effectively lowers blood pressure in patients with essential hypertension. In a 12-week trial involving 57 patients, this compound showed a mean reduction in diastolic blood pressure (DBP) of -9.9 mm Hg compared to -8.8 mm Hg for captopril (p = 0.488), indicating comparable efficacy .
Drug | Initial Dose | DBP Reduction at 12 Weeks | Responder Rate |
---|---|---|---|
This compound | 5 mg once daily | -9.9 mm Hg | 53.9% |
Captopril | 25 mg twice daily | -8.8 mm Hg | 48% |
Insulin Sensitivity
Research has shown that this compound improves insulin sensitivity in hypertensive patients. A study involving normoweight hypertensive individuals found that after treatment with this compound, the glucose infusion rate increased significantly (+1.1 mg min per kg, p < 0.02), while candesartan did not produce similar results . This suggests that this compound may have beneficial effects beyond blood pressure control.
Fibrinolytic Activity
Treatment | PAI-1 Activity Change | t-PA Activity Change |
---|---|---|
This compound | Decreased | Increased (+4.45 IU ml, p < 0.01) |
Candesartan | Increased | Decreased (-0.05 IU ml) |
Side Effects and Tolerability
This compound is generally well tolerated compared to other ACE inhibitors like captopril. A study noted that adverse drug reactions occurred in only 20.7% of patients receiving this compound versus 46.4% for captopril (p < 0.05), with cough being the most common side effect reported in both groups . The lower incidence of cough with this compound is attributed to its lesser impact on bradykinin metabolism.
Case Studies
A notable case study involved a patient with resistant hypertension who was switched from enalapril to this compound due to persistent cough associated with enalapril use. After initiating treatment with this compound, the patient experienced significant blood pressure reduction without adverse respiratory effects, highlighting the clinical preference for this compound in certain patient populations .
Q & A
Basic Research Questions
Q. How should I design a pharmacokinetic study to evaluate Imidapril’s bioavailability in animal models?
- Methodological Guidance :
- Define study objectives using the PICO framework (Population: animal model; Intervention: this compound dosage; Comparison: control group; Outcome: bioavailability metrics).
- Use randomized controlled trials (RCTs) to minimize bias. For ethical compliance, ensure protocols align with institutional guidelines for animal welfare .
- Employ HPLC (High-Performance Liquid Chromatography) for plasma concentration analysis, referencing validated methods from prior studies to ensure reproducibility .
- Include parameters like Cmax, Tmax, and AUC in data collection .
Q. What analytical techniques are optimal for quantifying this compound in pharmaceutical formulations?
- Methodological Guidance :
- Compare UV-spectrophotometry (cost-effective, suitable for routine analysis) with HPLC-UV/MS (higher sensitivity for trace impurities).
- Validate methods per ICH guidelines : assess linearity (0.5–50 µg/mL), precision (RSD <2%), and recovery rates (98–102%) .
- Include system suitability tests (e.g., column efficiency, tailing factor) to ensure instrument performance .
Advanced Research Questions
Q. How can I resolve contradictions in this compound’s reported antihypertensive efficacy across heterogeneous patient cohorts?
- Methodological Guidance :
- Conduct meta-regression analysis to identify confounding variables (e.g., age, renal function, co-administered drugs).
- Apply qualitative iterative analysis to reconcile discrepancies: code data for themes like "dose-response variability" or "comorbidity interactions" .
- Use sensitivity analysis to test robustness of conclusions against outlier studies .
Q. What strategies improve the reliability of this compound’s metabolite profiling in human hepatocyte models?
- Methodological Guidance :
- Optimize LC-MS/MS parameters: ionization source (ESI vs. APCI), collision energy, and dwell time to enhance metabolite detection .
- Validate findings using stable isotope-labeled analogs to distinguish true metabolites from artifacts .
- Apply machine learning algorithms (e.g., random forests) to predict metabolic pathways from fragmented data .
Q. How do I design a longitudinal study to assess this compound’s renal protection effects in diabetic nephropathy?
- Methodological Guidance :
- Use mixed-effects models to account for repeated measures (e.g., serum creatinine, eGFR) and dropout rates .
- Integrate biomarker panels (e.g., urinary albumin-to-creatinine ratio, KIM-1) for multi-dimensional assessment .
- Pre-register study protocols on platforms like ClinicalTrials.gov to enhance transparency .
Q. What validation protocols are critical for ensuring reproducibility in this compound-related enzyme inhibition assays?
- Methodological Guidance :
- Standardize assay conditions: pH (7.4), temperature (37°C), and substrate concentrations (near Km values) .
- Include positive/negative controls (e.g., Captopril for ACE inhibition) and triplicate runs to assess inter-assay variability .
- Perform Bland-Altman analysis to evaluate agreement between replicate experiments .
Q. Methodological Frameworks and Tools
Q. Which statistical models are suitable for analyzing dose-response relationships in this compound studies?
- Recommendations :
- Apply non-linear regression (e.g., sigmoidal Emax models) to fit dose-response curves .
- Use Bayesian hierarchical models for sparse or heterogeneous data to borrow strength across subgroups .
Q. How can I ensure ethical compliance when collecting human data for this compound safety studies?
- Guidelines :
- Obtain informed consent with explicit details on data usage per GDPR/HIPAA .
- Anonymize datasets using unique identifiers and restrict access to authorized personnel .
Propriétés
IUPAC Name |
(4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O6/c1-4-29-19(27)15(11-10-14-8-6-5-7-9-14)21-13(2)17(24)23-16(18(25)26)12-22(3)20(23)28/h5-9,13,15-16,21H,4,10-12H2,1-3H3,(H,25,26)/t13-,15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZWOWYOHUKJIG-BPUTZDHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C(CN(C2=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H](CN(C2=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048242 | |
Record name | Imidapril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89371-37-9 | |
Record name | Imidapril | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89371-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidapril [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089371379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidapril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11783 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Imidapril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IMIDAPRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW7H1TJS22 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Imidapril | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041907 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.